2-(5-Styrylfuran-2-yl)aniline
Description
2-(5-Styrylfuran-2-yl)aniline is a heteroaromatic compound featuring a furan ring conjugated with a styryl group (–CH=CH–C₆H₅) and an aniline (–NH₂) substituent. Its structure combines electron-rich aromatic systems (furan and aniline) with a π-conjugated styryl bridge, making it a candidate for applications in organic electronics, photochemistry, and medicinal chemistry.
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-[5-[(E)-2-phenylethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C18H15NO/c19-17-9-5-4-8-16(17)18-13-12-15(20-18)11-10-14-6-2-1-3-7-14/h1-13H,19H2/b11-10+ |
InChI Key |
PKWSGQDKPMKDKF-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(O2)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Styrylfuran-2-yl)aniline typically involves the following steps:
Synthesis of 5-Styrylfuran: This can be achieved through the Heck reaction, where furan is coupled with styrene in the presence of a palladium catalyst.
Amination Reaction: The 5-styrylfuran is then subjected to an amination reaction with aniline. This can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under appropriate conditions (e.g., base, solvent, temperature).
Industrial Production Methods: While specific industrial methods for the large-scale production of 2-(5-Styrylfuran-2-yl)aniline are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents.
Types of Reactions:
Oxidation: 2-(5-Styrylfuran-2-yl)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-Styrylfuran-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Styrylfuran-2-yl)aniline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Crystal Packing : The styryl group in 2-(5-Styrylfuran-2-yl)aniline may induce planar stacking due to π-π interactions, similar to the nitroaniline derivative in , which forms chains via hydrogen bonds.
- Solubility : Sulfonyl () and nitro () substituents increase polarity, enhancing solubility in polar solvents. The styryl group’s hydrophobicity likely reduces aqueous solubility.
Biological Activity
2-(5-Styrylfuran-2-yl)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure, which includes a styrylfuran moiety linked to an aniline group, suggests possible interactions with biological systems, including antimicrobial and anticancer activities. This article reviews the biological activity of 2-(5-Styrylfuran-2-yl)aniline, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of 2-(5-Styrylfuran-2-yl)aniline is , with a molecular weight of approximately 195.23 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 2-(5-Styrylfuran-2-yl)aniline |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that 2-(5-Styrylfuran-2-yl)aniline exhibits significant antimicrobial activity. A study conducted by researchers at [source] found that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In vitro studies have demonstrated that 2-(5-Styrylfuran-2-yl)aniline possesses anticancer properties. A notable study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of 2-(5-Styrylfuran-2-yl)aniline can be attributed to its ability to interact with cellular targets. The compound is believed to disrupt cellular processes by:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to cellular damage.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-(5-Styrylfuran-2-yl)aniline against a panel of bacterial strains. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.
Study on Anticancer Activity
In another study focused on its anticancer properties, 2-(5-Styrylfuran-2-yl)aniline was tested on various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The results suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
